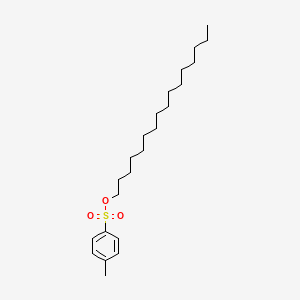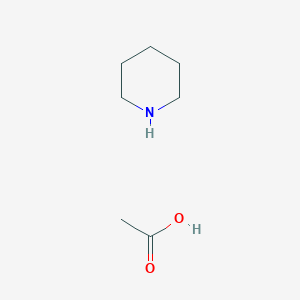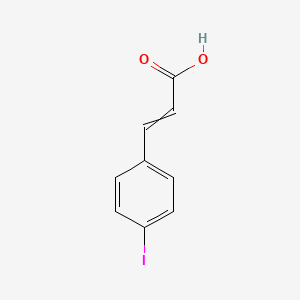
hexadecyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of 1-hexadecanol and p-toluenesulfonic acid. This compound is often used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
hexadecyl 4-methylbenzenesulfonate can be synthesized through the esterification of 1-hexadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:
- Dissolve 1-hexadecanol in an appropriate solvent (e.g., dichloromethane).
- Add p-toluenesulfonyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 1-hexadecanol, 4-methylbenzenesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
hexadecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The compound can be reduced to 1-hexadecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-hexadecanol and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
Substitution: Various derivatives depending on the nucleophile used.
Reduction: 1-Hexadecanol.
Hydrolysis: 1-Hexadecanol and p-toluenesulfonic acid.
Scientific Research Applications
hexadecyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-hexadecanol, 4-methylbenzenesulfonate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes . Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanol: A fatty alcohol with similar hydrophobic properties but lacks the sulfonate group.
Octadecan-1-ol: Another long-chain fatty alcohol with a slightly longer carbon chain.
Cetyl alcohol: A common fatty alcohol used in cosmetics and personal care products.
Uniqueness
hexadecyl 4-methylbenzenesulfonate is unique due to its sulfonate group, which imparts distinct chemical reactivity and amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers .
Properties
CAS No. |
6068-28-6 |
|---|---|
Molecular Formula |
C23H40O3S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
hexadecyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-27(24,25)23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
RXHIZFMFPLHZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B8814961.png)







